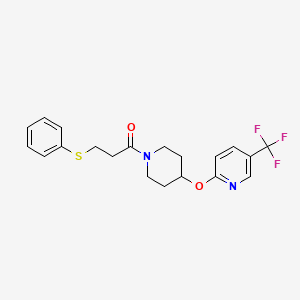
3-(苯硫基)-1-(4-((5-(三氟甲基)吡啶-2-基)氧基)哌啶-1-基)丙烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic compound that belongs to a class of molecules featuring both aromatic and heterocyclic structures
科学研究应用
Chemistry: : Used in the development of new synthetic methodologies due to its reactive functional groups.
Biology: : Studies have explored its potential as a bioactive molecule, with effects on enzymatic pathways and cellular functions.
Medicine: : Research is being conducted on its potential therapeutic effects, particularly in the design of novel pharmaceuticals targeting specific molecular pathways.
Industry: : Applied in material science for creating specialized polymers and advanced materials due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: : Formation of the Piperidin-1-yl Intermediate - This involves the reaction of piperidine with suitable reactants under controlled temperatures, typically in the range of 0-50°C, in the presence of a base like sodium hydride.
Step 2: : Introduction of the Trifluoromethyl-pyridinyl Group - The next step is the coupling of 5-(trifluoromethyl)pyridin-2-yl group through nucleophilic substitution reactions, facilitated by catalysts such as palladium.
Step 3: : Attachment of the Phenylthio Group - The phenylthio moiety is introduced via a thiolation reaction, using reagents like thiophenol in the presence of oxidizing agents.
Industrial Production Methods: : The large-scale production involves continuous-flow synthesis, optimizing reaction times, and temperatures for efficiency and yield. This might involve advanced techniques such as microwave-assisted synthesis for faster reaction rates.
化学反应分析
Types of Reactions
Oxidation: : The phenylthio group can undergo oxidation to form sulfoxides and sulfones.
Reduction: : Selective reduction processes can target the ketone group to form alcohol derivatives.
Substitution: : Various nucleophilic substitutions can modify the trifluoromethyl-pyridinyl moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Sodium alkoxides or halogenated reagents.
Major Products
Oxidation Products: : Phenylsulfoxide derivatives.
Reduction Products: : Alcohol derivatives of the original ketone.
Substitution Products: : Modified aromatic and heterocyclic compounds.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. Pathways involved often include signal transduction mechanisms and metabolic pathways in cells.
相似化合物的比较
Unique Features: : The presence of the phenylthio and trifluoromethyl-pyridinyl groups distinguishes it from other compounds. These groups impart higher reactivity and selectivity in various applications.
Similar Compounds
3-(Phenylthio)-1-(pyridin-2-yl)piperidin-1-yl)propan-1-one: : Lacks the trifluoromethyl group, leading to different reactivity.
1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone: : Does not have the phenylthio group, which changes its chemical behavior and applications.
The unique combination of these groups in 3-(Phenylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one makes it a versatile and valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
3-phenylsulfanyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2S/c21-20(22,23)15-6-7-18(24-14-15)27-16-8-11-25(12-9-16)19(26)10-13-28-17-4-2-1-3-5-17/h1-7,14,16H,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKDSGZYPLWZBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
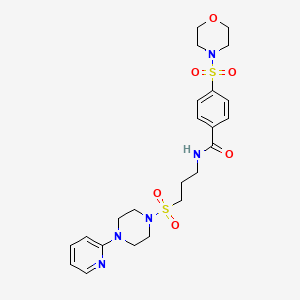
![Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B2361467.png)
![N-[(1r,4r)-4-methylcyclohexyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2361469.png)

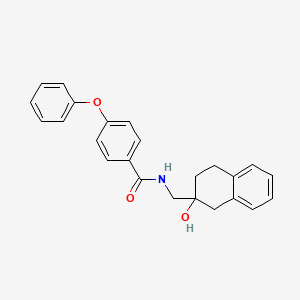

![methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate](/img/structure/B2361475.png)
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2361477.png)
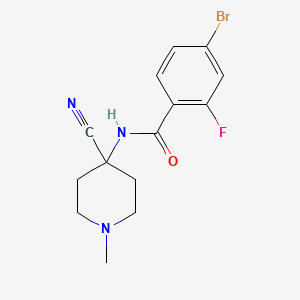
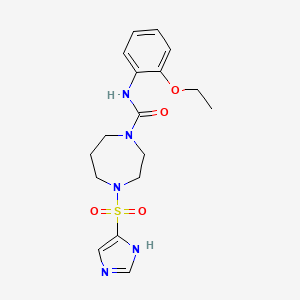
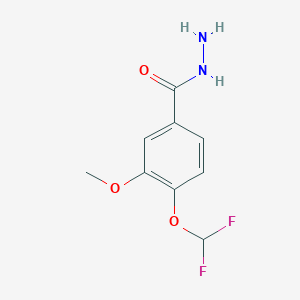
![4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2361484.png)

![5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid](/img/structure/B2361488.png)
